molecular formula C13H9N5O2 B14624528 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole CAS No. 57761-71-4

1-(4-nitrophenyl)-5-phenyl-1H-tetrazole

Cat. No.: B14624528
CAS No.: 57761-71-4
M. Wt: 267.24 g/mol
InChI Key: QYEKBWOTNYGGKS-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-5-phenyl-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a nitrophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrophenylhydrazine with phenyl isocyanate, followed by cyclization to form the tetrazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrophenyl)-5-phenyl-1H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Cycloaddition: Dienophiles like alkenes or alkynes.

Major Products Formed

    Reduction: 1-(4-aminophenyl)-5-phenyl-1H-tetrazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cycloaddition: New heterocyclic compounds with diverse structures.

Scientific Research Applications

1-(4-nitrophenyl)-5-phenyl-1H-tetrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-5-phenyl-1H-tetrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-nitrophenyl)-5-phenyl-1H-tetrazole is unique due to the presence of both nitrophenyl and phenyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these groups with the tetrazole ring enhances the compound’s versatility in various fields of research .

Properties

CAS No.

57761-71-4

Molecular Formula

C13H9N5O2

Molecular Weight

267.24 g/mol

IUPAC Name

1-(4-nitrophenyl)-5-phenyltetrazole

InChI

InChI=1S/C13H9N5O2/c19-18(20)12-8-6-11(7-9-12)17-13(14-15-16-17)10-4-2-1-3-5-10/h1-9H

InChI Key

QYEKBWOTNYGGKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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